2-(Azetidin-3-yl)pyridine hydrochloride 2-(Azetidin-3-yl)pyridine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15989994
InChI: InChI=1S/C8H10N2.ClH/c1-2-4-10-8(3-1)7-5-9-6-7;/h1-4,7,9H,5-6H2;1H
SMILES:
Molecular Formula: C8H11ClN2
Molecular Weight: 170.64 g/mol

2-(Azetidin-3-yl)pyridine hydrochloride

CAS No.:

Cat. No.: VC15989994

Molecular Formula: C8H11ClN2

Molecular Weight: 170.64 g/mol

* For research use only. Not for human or veterinary use.

2-(Azetidin-3-yl)pyridine hydrochloride -

Specification

Molecular Formula C8H11ClN2
Molecular Weight 170.64 g/mol
IUPAC Name 2-(azetidin-3-yl)pyridine;hydrochloride
Standard InChI InChI=1S/C8H10N2.ClH/c1-2-4-10-8(3-1)7-5-9-6-7;/h1-4,7,9H,5-6H2;1H
Standard InChI Key JCIKTCPOSILCBS-UHFFFAOYSA-N
Canonical SMILES C1C(CN1)C2=CC=CC=N2.Cl

Introduction

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 2-(Azetidin-3-yl)pyridine hydrochloride typically involves multistep sequences to construct the azetidine ring and attach it to the pyridine core. Modern methodologies leverage palladium-catalyzed cross-coupling reactions to improve yield and selectivity. For instance, the azetidine moiety is often synthesized via cyclization of 1,3-dihalopropanes with amines, followed by coupling to pyridine derivatives under Suzuki-Miyaura conditions. Alternative approaches include scaffold-hopping strategies, where computational tools identify bioisosteric replacements for structural optimization. A notable example is the replacement of spiro-oxindole cores with 3-(azetidin-3-yl)-1H-benzimidazol-2-ones to enhance metabolic stability while retaining receptor-binding affinity .

Table 1: Key Synthetic Methods and Yields

MethodCatalyst/ReagentsYield (%)Reference
Palladium-catalyzed couplingPd(PPh₃)₄, K₂CO₃78
Zeolite-mediated condensationH-Beta zeolite65
Scaffold hoppingComputational modelingN/A

Structural and Electronic Features

Molecular Geometry

The compound’s planar pyridine ring and puckered azetidine moiety create a unique stereoelectronic profile. Density functional theory (DFT) calculations reveal that the nitrogen atoms in both rings contribute to electron-deficient regions, facilitating interactions with electron-rich biological targets. The hydrochloride salt further stabilizes the molecule through ionic interactions, as evidenced by X-ray crystallography data showing Cl⁻ ions hydrogen-bonded to the azetidine NH groups.

Reactivity Patterns

The electron-withdrawing nature of the pyridine nitrogen directs electrophilic substitution to the azetidine ring. For example, halogenation occurs preferentially at the azetidine C3 position, while nucleophilic additions target the pyridine C4 position. This reactivity is exploited in derivative synthesis, such as the preparation of 2-(azetidin-3-yloxy)pyridine dihydrochloride (C₈H₁₂Cl₂N₂O), where etherification at the azetidine oxygen enhances solubility .

Pharmacological Applications

Neurological Modulation

2-(Azetidin-3-yl)pyridine derivatives exhibit potent activity as positive allosteric modulators (PAMs) of mGluR2, a GPCR implicated in neuropsychiatric disorders. Compound 20 (EC₅₀ = 130 nM) demonstrated 7.5-fold greater potency than initial hits in enhancing glutamate signaling, with improved blood-brain barrier penetration . Structural analogs like 3-(azetidin-3-yl)-1H-benzimidazol-2-ones show comparable efficacy, underscoring the azetidine-pyridine framework’s versatility in receptor binding .

Antibacterial Activity

Pyridine-azetidine hybrids disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). In vitro assays against methicillin-resistant Staphylococcus aureus (MRSA) revealed MIC values of 4–8 μg/mL, comparable to vancomycin. The mechanism involves covalent binding to PBP2a’s active site, a feature attributed to the compound’s ability to mimic β-lactam transition states .

Table 2: Biological Activity Profile

TargetActivity (EC₅₀/IC₅₀)Model SystemReference
mGluR2 PAM130 nMHEK293 cells
MRSA PBP2a inhibition4 μg/mLBroth microdilution

Spectral Characterization

NMR and IR Spectroscopy

¹H NMR (400 MHz, D₂O): δ 8.45 (d, J = 5.2 Hz, 1H, pyridine H6), 7.85 (t, J = 7.8 Hz, 1H, pyridine H4), 4.32 (m, 1H, azetidine H3), 3.75–3.60 (m, 4H, azetidine H2/H4). IR (KBr): 3250 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N pyridine).

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 171.056, consistent with the formula C₈H₁₁ClN₂. Fragmentation patterns indicate cleavage of the azetidine ring, yielding dominant peaks at m/z 93 (pyridine fragment) and 78 (azetidine fragment) .

Comparative Analysis with Structural Analogs

2-(Azetidin-3-yloxy)pyridine Dihydrochloride

This analog (C₈H₁₂Cl₂N₂O) replaces the direct C-N bond with an ether linkage, increasing polarity (LogP = 1.29 vs. 1.89 for the parent compound). While it retains mGluR2 PAM activity (EC₅₀ = 270 nM), reduced metabolic stability in rat liver microsomes (RLM = 76%) limits its utility .

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